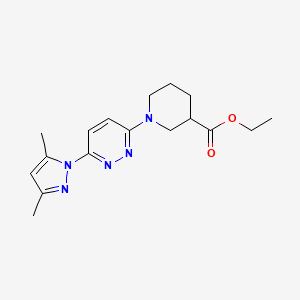

ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate

Description

Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate is a heterocyclic compound combining pyridazine, piperidine, and pyrazole moieties. The compound’s stereoelectronic properties are influenced by the ester group at the piperidine-3-position and the dimethylpyrazole substituent on the pyridazine ring.

Propriétés

IUPAC Name |

ethyl 1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-4-24-17(23)14-6-5-9-21(11-14)15-7-8-16(19-18-15)22-13(3)10-12(2)20-22/h7-8,10,14H,4-6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVNNRJCSAKJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Construction of the Pyridazine Ring: The pyridazine ring is formed by cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

Coupling with Piperidine: The final step involves coupling the pyridazine-pyrazole intermediate with piperidine-3-carboxylate under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.

Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Key structural analogs include:

Pyrazole-Containing Heterocycles: Analogues like 3,5-dimethyl-1H-pyrazol-1-yl derivatives often exhibit enhanced π-π stacking and hydrogen-bond donor/acceptor capacity compared to non-substituted pyrazoles .

Crystallographic and Conformational Analysis

While direct data for the target compound is absent, analogous structures highlight trends:

- Hydrogen Bonding : Pyridazine and pyrazole rings in similar compounds form directional hydrogen bonds (e.g., N–H···O, C–H···N) that stabilize crystal packing. Graph set analysis (e.g., Etter’s rules) often reveals R₂²(8) or R₁²(6) motifs in such systems .

- Torsional Flexibility : The piperidine-ester group introduces conformational variability. For example, in ethyl piperidine-3-carboxylate derivatives, the ester oxygen participates in weak C–H···O interactions, influencing molecular packing .

Computational and Experimental Validation

- Software Tools : SHELX and SHELXTL are widely used for refining analogous structures, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry. WinGX integrates these tools for comprehensive analysis.

Data Tables

Table 1: Key Structural Parameters of Analogous Compounds

Table 2: Hydrogen-Bonding Patterns in Pyridazine-Piperidine Systems

| Graph Set Notation | Description | Frequency in Analogues |

|---|---|---|

| R₂²(8) | Eight-membered ring, two donors | High |

| R₁²(6) | Six-membered ring, one donor | Moderate |

Research Findings and Challenges

- Stereochemical Complexity : The piperidine ring’s chair-to-boat transitions in analogues complicate crystallographic refinement, requiring high-resolution data and robust software (e.g., SHELXL ).

- Synthons: The dimethylpyrazole group acts as a supramolecular synthon, directing crystal packing via C–H···π interactions absent in non-methylated analogs .

- Validation Gaps : Mismatches between experimental and computed structures (e.g., via Mercury CSD) highlight the need for rigorous validation protocols .

Activité Biologique

Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, potential applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate can be represented as follows:

This structure features a piperidine ring, a pyridazine moiety, and a pyrazole substituent, which are crucial for its biological activity.

Research indicates that compounds containing pyrazole and pyridazine rings exhibit significant biological activities, including inhibition of specific kinases involved in cancer progression. For instance, similar compounds have been shown to inhibit the Pim-1 kinase, which is implicated in various cancers due to its role in cell survival and proliferation . The inhibition of such kinases can lead to reduced tumor growth and improved outcomes in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can effectively inhibit cellular pathways associated with cancer cell survival. For example:

- Pim-1 Inhibition : Compounds analogous to ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate have shown potent inhibition of Pim-1 kinase activity at submicromolar concentrations. This inhibition correlates with decreased phosphorylation of BAD protein, a key regulator in apoptosis .

Cytotoxicity Assays

Cytotoxicity assays indicate that these compounds can significantly reduce cell viability in various cancer cell lines. For instance:

- Colony Formation Assays : In clonogenic assays, similar pyrazolo[1,5-a]pyrimidine compounds inhibited colony formation by more than 80% at concentrations as low as 1 μM, suggesting strong anti-proliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate is influenced by its structural components:

- Pyrazole Ring : The presence of the 3,5-dimethyl substitution on the pyrazole enhances potency against specific kinases.

- Pyridazine Moiety : Modifications on the pyridazine ring can significantly alter biological activity and selectivity towards different kinases.

- Piperidine Structure : The piperidine backbone contributes to the overall stability and solubility of the compound.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- A study demonstrated that a closely related compound exhibited over 95% inhibition of Pim-1 at 1 μM concentration while maintaining a favorable selectivity profile against other kinases .

| Compound | Kinase Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | Pim-1 | <0.5 | High |

| Compound B | Flt-3 | 0.8 | Moderate |

| Ethyl derivative | Pim-1 | <0.5 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.